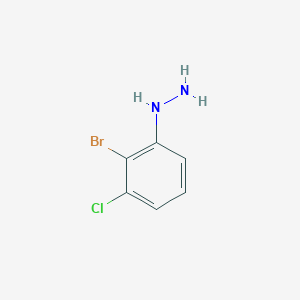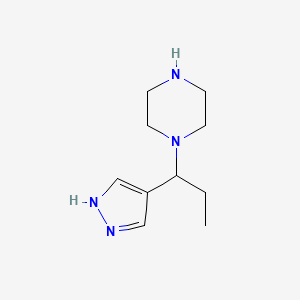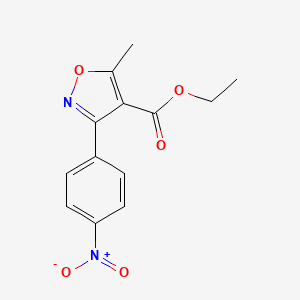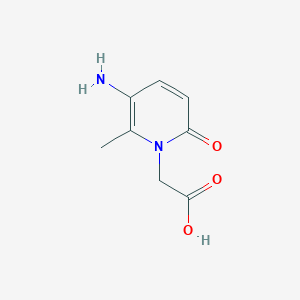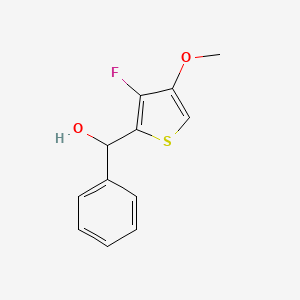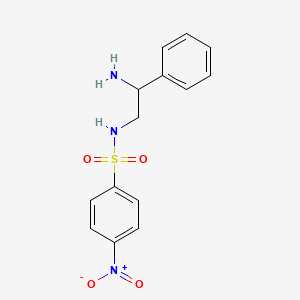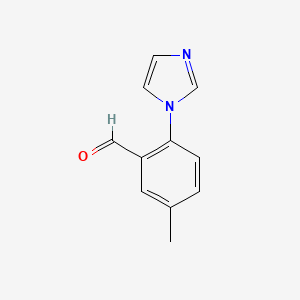
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety with a methyl group at the 5-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazole Formation: The synthesis typically begins with the formation of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions.
Aldehyde Introduction: The next step involves introducing the aldehyde group. This can be done through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formyl group.
Methylation: The final step is the methylation of the benzene ring, which can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(1H-Imidazol-1-yl)-5-methylbenzoic acid.
Reduction: 2-(1H-Imidazol-1-yl)-5-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore. The imidazole ring is known for its presence in many biologically active molecules, and the aldehyde group allows for further functionalization, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition or as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde: The methyl group is at a different position, potentially altering its chemical behavior.
2-(1H-Imidazol-1-yl)-5-methylbenzoic acid: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in various fields.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-5-methylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-2-3-11(10(6-9)7-14)13-5-4-12-8-13/h2-8H,1H3 |
Clave InChI |
DKHWYDHQWAZCRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=CN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


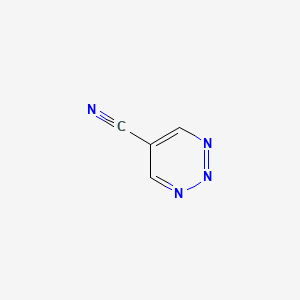
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
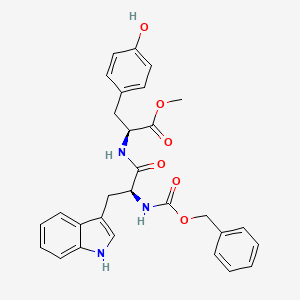

![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
